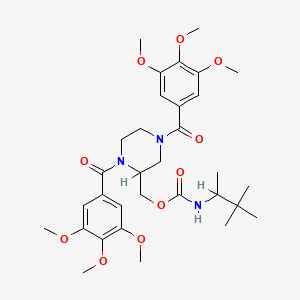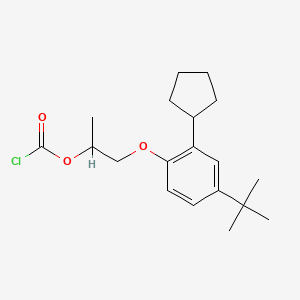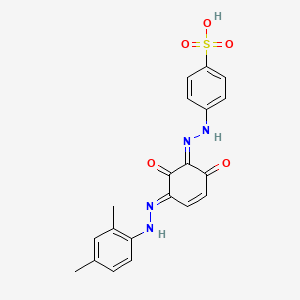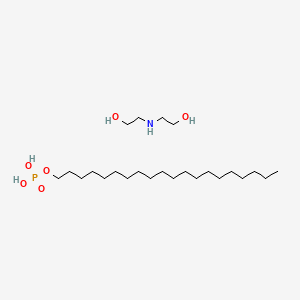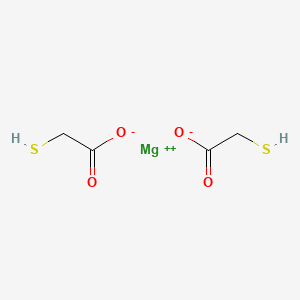
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties to the compound, such as high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the vinyloxy group. Common synthetic routes may involve:
Fluorination Reactions: Using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) to introduce fluorine atoms into the hydrocarbon backbone.
Industrial production methods often scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Addition Reactions: The vinyloxy group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While the fluorinated backbone is generally resistant to oxidation and reduction, the vinyloxy group can be selectively oxidized or reduced under controlled conditions.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, such as fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored for its use in imaging agents and contrast media, leveraging its unique fluorine content for enhanced imaging capabilities.
Industry: Utilized in the production of coatings, lubricants, and sealants, where its chemical inertness and thermal stability are highly valued.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms can engage in strong interactions with various biomolecules, while the vinyloxy group can participate in specific binding or catalytic processes. The pathways involved often include:
Hydrophobic Interactions: The fluorinated backbone can interact with hydrophobic regions of proteins or membranes, influencing their structure and function.
Electrophilic Addition: The vinyloxy group can react with electrophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-11-(vinyloxy)undecane can be compared with other highly fluorinated compounds, such as:
Perfluorooctanoic Acid (PFOA): Known for its use in non-stick coatings, PFOA shares the high fluorine content but lacks the vinyloxy group, making it less versatile in certain applications.
Polytetrafluoroethylene (PTFE):
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive vinyloxy group, providing a balance of stability and reactivity that is valuable in diverse applications.
Properties
CAS No. |
94231-58-0 |
|---|---|
Molecular Formula |
C13H6F20O |
Molecular Weight |
558.15 g/mol |
IUPAC Name |
11-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluoroundecane |
InChI |
InChI=1S/C13H6F20O/c1-2-34-3-5(16,17)7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)6(18,19)4(14)15/h2,4H,1,3H2 |
InChI Key |
UBJGZTCVIFHNPM-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


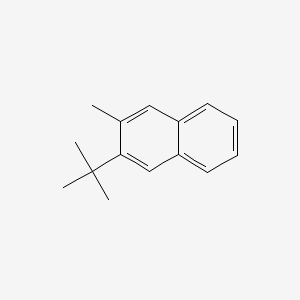
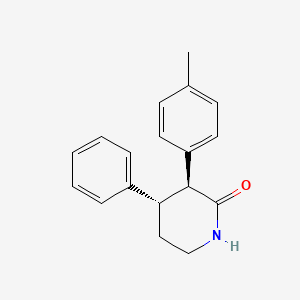

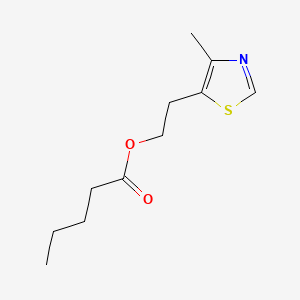


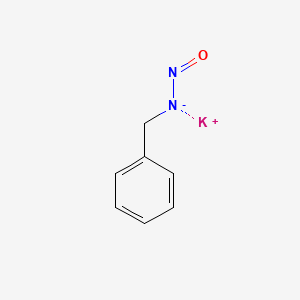
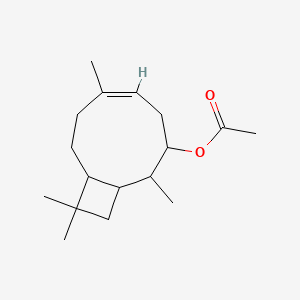
![N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide](/img/structure/B12690476.png)
